Dimethyl 5-fluoroisophthalate Dimethyl 5-fluoroisophthalate
Brand Name: Vulcanchem
CAS No.: 17449-48-8
VCID: VC21010447
InChI: InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
SMILES: COC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol

Dimethyl 5-fluoroisophthalate

CAS No.: 17449-48-8

Cat. No.: VC21010447

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-fluoroisophthalate - 17449-48-8

CAS No. 17449-48-8
Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name dimethyl 5-fluorobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Standard InChI Key XEOLLJWHFPBAMQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=CC(=C1)F)C(=O)OC

Physical and Chemical Properties

Structural Information

Dimethyl 5-fluoroisophthalate exhibits a well-defined molecular structure with the fluorine atom positioned at carbon-5 of the benzene ring. The two ester groups are located at positions 1 and 3, forming an isophthalate arrangement .

Table 1: Structural Information of Dimethyl 5-Fluoroisophthalate

ParameterValue
Molecular FormulaC₁₀H₉FO₄
Molecular Weight212.17400 g/mol
SMILESCOC(=O)C1=CC(=CC(=C1)F)C(=O)OC
InChIInChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
InChIKeyXEOLLJWHFPBAMQ-UHFFFAOYSA-N
IUPAC NameDimethyl 5-fluorobenzene-1,3-dicarboxylate

Physical Properties

The physical properties of dimethyl 5-fluoroisophthalate are important for understanding its behavior in various applications and reaction conditions .

Table 2: Physical Properties of Dimethyl 5-Fluoroisophthalate

PropertyValue
Physical StateWhite solid
Density1.252 g/cm³
Melting Point56.5-57°C
Boiling Point288.3°C at 760 mmHg
Flash Point124.1°C
SolubilitySoluble in organic solvents (e.g., ethyl acetate, dichloromethane)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the identification and structural elucidation of dimethyl 5-fluoroisophthalate .

¹H NMR Data (CDCl₃):

  • 8.57 ppm (s, 1H)

  • 7.95 ppm (d, 2H)

  • 3.97 ppm (s, 6H)

These spectroscopic characteristics confirm the structure of dimethyl 5-fluoroisophthalate, with signals corresponding to the aromatic protons and methyl ester groups.

Synthesis and Preparation Methods

Synthetic Routes

Dimethyl 5-fluoroisophthalate can be synthesized through several routes, with the most common involving the esterification of 5-fluoroisophthalic acid or through diazotization and fluorination of dimethyl 5-aminoisophthalate .

From Dimethyl 5-Aminoisophthalate

One of the primary synthetic routes involves the diazotization of dimethyl 5-aminoisophthalate followed by fluorination using fluoroboric acid. This Sandmeyer-type reaction proceeds through a diazonium intermediate .

From 5-Fluoroisophthalic Acid

Direct esterification of 5-fluoroisophthalic acid with methanol in the presence of an acid catalyst represents another efficient method for preparing dimethyl 5-fluoroisophthalate .

Reaction Conditions and Yields

Detailed reaction conditions for the synthesis of dimethyl 5-fluoroisophthalate vary depending on the synthetic route employed. The table below summarizes key reaction parameters and corresponding yields .

Table 3: Synthesis Conditions and Yields for Dimethyl 5-Fluoroisophthalate

MethodStarting MaterialReaction ConditionsYield
Diazotization-FluorinationDimethyl 5-aminoisophthalateStage 1: HCl, NaNO₂, water, -5°C, 0.25h
Stage 2: HBF₄, water, 0°C, 0.5h
Stage 3: 110°C
44%
Direct Esterification5-Fluoroisophthalic acidMethanol, H₂SO₄ (catalyst), reflux, 12h83%

The direct esterification method demonstrates a significantly higher yield (83%) compared to the diazotization-fluorination approach (44%), making it the preferred route for large-scale synthesis .

Chemical Reactions and Derivatization

Dimethyl 5-fluoroisophthalate participates in various chemical transformations, primarily involving the ester groups and the fluorine substituent.

Hydrolysis Reactions

Partial hydrolysis of dimethyl 5-fluoroisophthalate using controlled amounts of sodium hydroxide can selectively yield 5-fluoro-isophthalic acid monomethyl ester, which serves as an important intermediate for further functionalization .

Reaction conditions:

  • Reagent: 1.0 N sodium hydroxide (7.2 ml, 7.2 mmol)

  • Solvent: Methanol (41 ml)

  • Temperature: Room temperature

  • Time: Overnight

  • Yield: 83% of 5-fluoro-isophthalic acid monomethyl ester

Reduction Reactions

The ester groups can be reduced to alcohols or aldehydes using appropriate reducing agents. For example, treatment with sodium borohydride can convert one ester group to a hydroxymethyl functionality .

Nucleophilic Aromatic Substitution

The fluorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, enabling further structural diversification.

Applications and Uses

Dimethyl 5-fluoroisophthalate serves as a versatile building block in various applications:

Chemical Synthesis

The compound is widely used as an intermediate in the synthesis of more complex molecules, particularly those requiring specifically positioned fluorine atoms .

Polymer Chemistry

The difunctional nature of dimethyl 5-fluoroisophthalate makes it valuable in polymer synthesis, particularly for the preparation of polyesters with unique properties.

Materials Science

The compound has been employed in the development of specialty materials, including metal-organic frameworks (MOFs) with enhanced photocatalytic properties.

Predicted Properties and Computational Data

Advanced computational methods have been used to predict certain properties of dimethyl 5-fluoroisophthalate that are challenging to measure experimentally .

Table 4: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.05578143.9
[M+Na]⁺235.03772154.9
[M+NH₄]⁺230.08232150.0
[M+K]⁺251.01166150.6
[M-H]⁻211.04122142.8
[M+Na-2H]⁻233.02317148.3
[M]⁺212.04795144.9
[M]⁻212.04905144.9

These predicted values are crucial for analytical applications, particularly in mass spectrometry experiments involving dimethyl 5-fluoroisophthalate.

Comparison with Related Compounds

Dimethyl 5-fluoroisophthalate belongs to a family of diester compounds with various substitution patterns. Comparing its properties with related compounds provides insights into structure-property relationships .

Table 5: Comparison with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Distinctive Features
Dimethyl 5-fluoroisophthalate17449-48-8212.17Fluorine at position 5
Dimethyl isophthalate1459-93-4194.18No substituent at position 5
Dimethyl 5-aminoisophthalate99-27-4209.20Amino group at position 5
Dimethyl 5-sulfoisophthalate sodium salt3965-55-7296.22Sulfo group at position 5
Dimethyl 5-(difluoromethoxy)isophthalate869529-89-5260.19Difluoromethoxy group at position 5

The fluorine substituent in dimethyl 5-fluoroisophthalate introduces unique electronic effects compared to other derivatives, influencing reactivity patterns and physical properties.

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